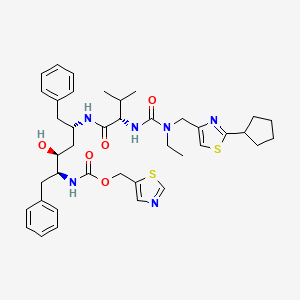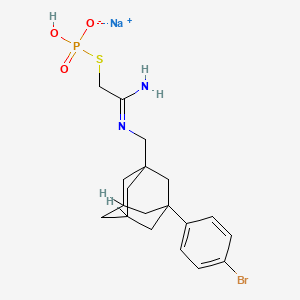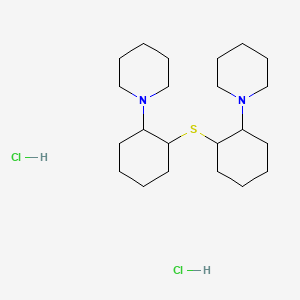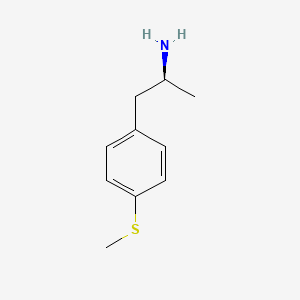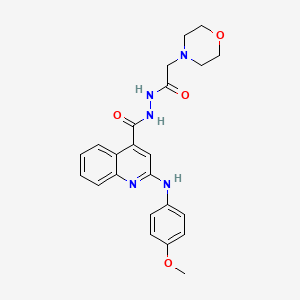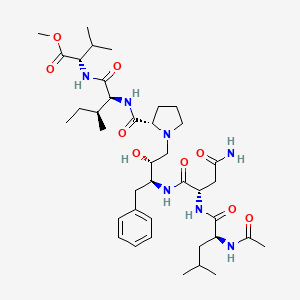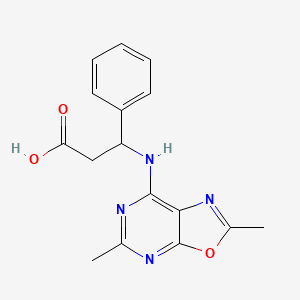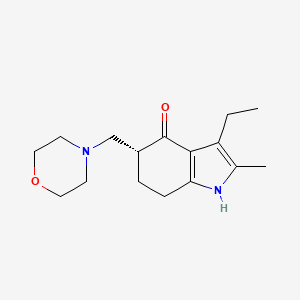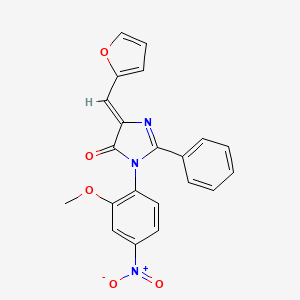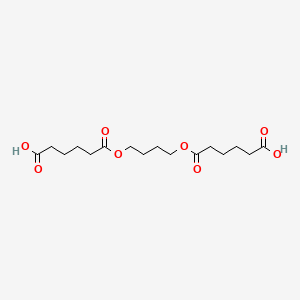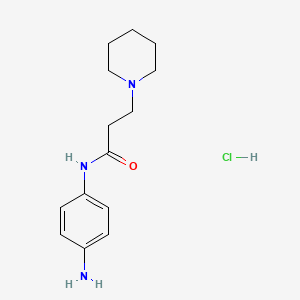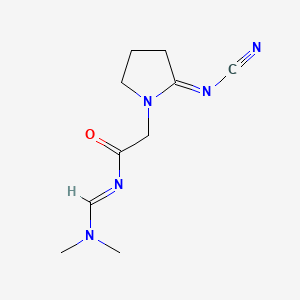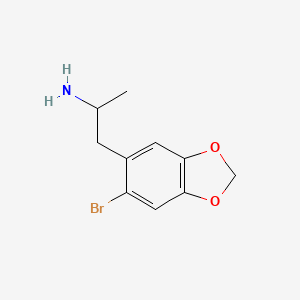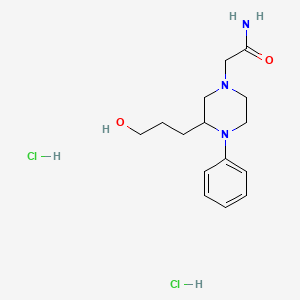
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include substituted piperazines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their therapeutic potential, including their use as kinase inhibitors and receptor modulators . Additionally, they are employed in the development of drugs for various diseases due to their ability to interact with specific molecular targets .
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, influencing the activity of neurotransmitter receptors and other cellular targets . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine moiety and exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
Properties
CAS No. |
118989-78-9 |
|---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[3-(3-hydroxypropyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-15(20)12-17-8-9-18(13-5-2-1-3-6-13)14(11-17)7-4-10-19;;/h1-3,5-6,14,19H,4,7-12H2,(H2,16,20);2*1H |
InChI Key |
XEYXUNYSDZWNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC(=O)N)CCCO)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


